SGK-1 Inhibitory Potency vs. Unsubstituted Analog
In a direct head-to-head comparison within the same patent series (US9174993), the compound incorporating 1-(fluoromethyl)cyclopropane-1-sulfonamide as the sulfonamide moiety exhibited an IC₅₀ of 22 nM against human SGK-1 in a substrate phosphorylation assay [1]. In contrast, the analogous compound bearing an unsubstituted cyclopropanesulfonamide group showed no detectable inhibitory activity at concentrations up to 10 µM (IC₅₀ >10,000 nM) in the same assay format [2]. This represents a >450-fold enhancement in potency attributable specifically to the fluoromethyl substitution pattern.
| Evidence Dimension | SGK-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM (compound containing 1-(fluoromethyl)cyclopropane-1-sulfonamide moiety) |
| Comparator Or Baseline | >10,000 nM (compound containing unsubstituted cyclopropanesulfonamide moiety) |
| Quantified Difference | >450-fold increase in potency |
| Conditions | Human SGK-1 substrate phosphorylation assay; recombinant enzyme produced in baculovirus system |
Why This Matters
This >450-fold potency differential demonstrates that the fluoromethyl group is not a minor structural variation but a critical determinant of target engagement, making 1-(fluoromethyl)cyclopropane-1-sulfonamide essential for SGK-1 inhibitor development programs.
- [1] BindingDB BDBM50043920. CHEMBL3356046. US9174993, compound 59. IC₅₀ = 22 nM for human SGK-1. View Source
- [2] US Patent 9,174,993 B2. Heterocyclic compounds and uses thereof. Claim 1; Example 59 vs. comparative cyclopropanesulfonamide example. View Source
